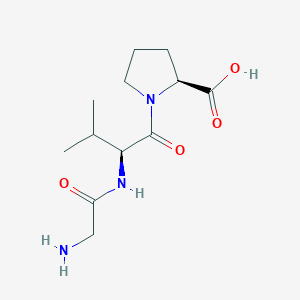
L-Proline, glycyl-L-valyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, glycyl-L-valyl- is a tripeptide composed of the amino acids L-proline, glycine, and L-valine. Tripeptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biology, and chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, glycyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid (L-proline) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (glycine) is coupled to the growing peptide chain using a coupling reagent like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for the addition of L-valine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Proline, glycyl-L-valyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with automated synthesizers being used to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline, glycyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and properties.
Reduction: This reaction can be used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Protecting groups and coupling reagents like HBTU or DIC are used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.
Wissenschaftliche Forschungsanwendungen
L-Proline, glycyl-L-valyl- has various scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug design and development.
Industry: It is used in the development of peptide-based products, such as cosmetics and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Proline, glycyl-L-valyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context in which the peptide is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another tripeptide with similar biological activities.
L-Isoleucyl-L-prolyl-L-proline: A tripeptide with angiotensin-converting enzyme inhibitory activity.
Glycyl-L-proline: A dipeptide with different properties and applications.
Uniqueness
L-Proline, glycyl-L-valyl- is unique due to its specific sequence of amino acids, which gives it distinct properties and potential applications. Its combination of L-proline, glycine, and L-valine allows it to interact with different molecular targets and exhibit unique biological activities.
Eigenschaften
CAS-Nummer |
58872-43-8 |
|---|---|
Molekularformel |
C12H21N3O4 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21N3O4/c1-7(2)10(14-9(16)6-13)11(17)15-5-3-4-8(15)12(18)19/h7-8,10H,3-6,13H2,1-2H3,(H,14,16)(H,18,19)/t8-,10-/m0/s1 |
InChI-Schlüssel |
YGHSQRJSHKYUJY-WPRPVWTQSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
sulfanium chloride](/img/structure/B14620008.png)
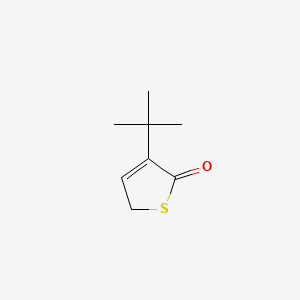
![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
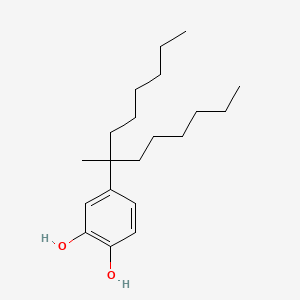
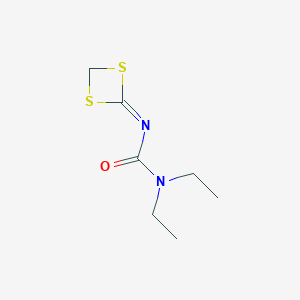
![2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14620051.png)

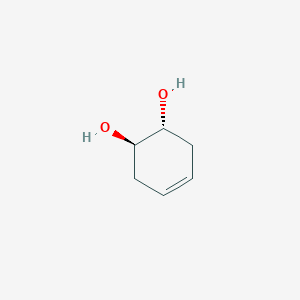
![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)
![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)
![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)
